molecular formula C16H13F3N2O2S B13351345 N-Phenyl-N-((3-(trifluoromethoxy)benzyl)carbamothioyl)formamide

N-Phenyl-N-((3-(trifluoromethoxy)benzyl)carbamothioyl)formamide

Cat. No.: B13351345
M. Wt: 354.3 g/mol
InChI Key: RXAOBDXJDAWGCK-UHFFFAOYSA-N
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Description

N-Phenyl-N-((3-(trifluoromethoxy)benzyl)carbamothioyl)formamide is a complex organic compound that features a trifluoromethoxy group, which is known for its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Phenyl-N-((3-(trifluoromethoxy)benzyl)carbamothioyl)formamide typically involves the reaction of 3-(trifluoromethoxy)benzyl isothiocyanate with N-phenylformamide under controlled conditions. The reaction is usually carried out in an organic solvent such as acetone at elevated temperatures, often around 100°C . The reaction mixture is stirred for several hours, and the progress is monitored using thin-layer chromatography (TLC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-Phenyl-N-((3-(trifluoromethoxy)benzyl)carbamothioyl)formamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols. Substitution reactions can result in a variety of functionalized derivatives .

Mechanism of Action

The mechanism of action of N-Phenyl-N-((3-(trifluoromethoxy)benzyl)carbamothioyl)formamide involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes and proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Phenyl-N-((3-(trifluoromethoxy)benzyl)carbamothioyl)formamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H13F3N2O2S

Molecular Weight

354.3 g/mol

IUPAC Name

N-phenyl-N-[[3-(trifluoromethoxy)phenyl]methylcarbamothioyl]formamide

InChI

InChI=1S/C16H13F3N2O2S/c17-16(18,19)23-14-8-4-5-12(9-14)10-20-15(24)21(11-22)13-6-2-1-3-7-13/h1-9,11H,10H2,(H,20,24)

InChI Key

RXAOBDXJDAWGCK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C=O)C(=S)NCC2=CC(=CC=C2)OC(F)(F)F

Origin of Product

United States

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